2,4,6-三甲基吡啶-3-醇

描述

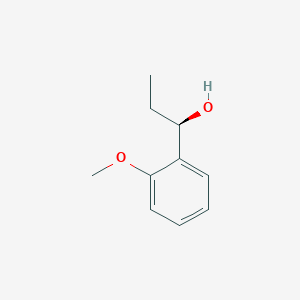

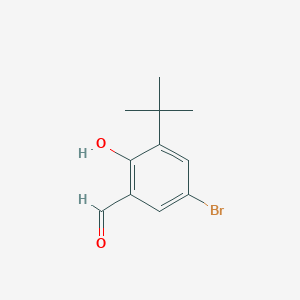

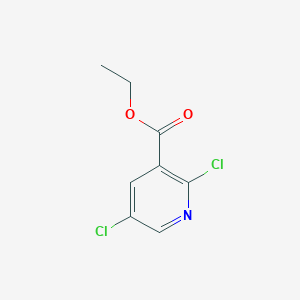

2,4,6-Trimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as 2,4,6-trimethylpyridin-3-ol . This compound has a molecular weight of 137.18 g/mol .

Synthesis Analysis

The synthesis of pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethyl-3-hydroxypyridine consists of a pyridine ring with three methyl groups and one hydroxy group attached to it . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 .

Chemical Reactions Analysis

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine include a molecular weight of 137.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the molecule are both 137.084063974 g/mol .

科学研究应用

医药:炎症性疾病的治疗剂

2,4,6-三甲基吡啶-3-醇衍生物在医药领域作为治疗剂显示出巨大潜力。 例如,BJ-1108是一种衍生物,已被发现通过抑制活性氧(ROS)的产生和抑制关键的炎症通路来改善小鼠的实验性结肠炎 。这表明其在治疗炎症性肠病(IBD)和其他与炎症相关的疾病方面的潜力。

药理学:抗癌活性

在药理学领域,BJ-1108 等衍生物因其抗血管生成和抗癌特性而受到研究。 研究表明,BJ-1108 可以通过 PI3K/NOX 途径抑制血清素诱导的血管生成和肿瘤生长,为抗癌药物的发现提供了新途径 。

材料科学:功能分子的合成

2,4,6-三甲基吡啶-3-醇在材料科学中作为构建单元用于合成用于先进材料、金属有机框架和超分子中的功能分子 。其衍生物在产生反应性化学中间体方面发挥着至关重要的作用。

环境科学:抗氧化应用

该化合物的衍生物已显示出显著的抗氧化活性,这在环境科学领域对于减轻污染物和工业过程造成的氧化应激可能是有益的 。

生物技术:细胞功能调节

在生物技术领域,该化合物的衍生物因其调节细胞功能的能力而受到研究。 例如,BJ-1108 已被证明通过抑制分化来抑制 T 细胞功能,这在开发针对自身免疫性疾病的治疗方法方面可能具有重要意义 。

化学合成:杂环支架构建

作用机制

Target of Action

The primary targets of 2,4,6-trimethylpyridin-3-ol, also known as 3-Pyridinol, 2,4,6-trimethyl- or 2,4,6-Trimethyl-3-hydroxypyridine, are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

2,4,6-trimethylpyridin-3-ol interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells .

Biochemical Pathways

The compound affects the T cell receptor (TCR) signaling pathway, which leads to the proliferation and differentiation of naïve CD4 T cells into effector cells . By inhibiting Th1 and Th17 differentiation, 2,4,6-trimethylpyridin-3-ol can reduce the generation of proinflammatory Th1 and Th17 cells . It also suppresses the NF-kB/ERK/PI3K pathway .

Pharmacokinetics

The compound’s molecular weight is 13717, and its molecular formula is C8H11NO . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 2,4,6-trimethylpyridin-3-ol’s action include the significant suppression of Th cell function by inhibiting Th1 and Th17 differentiation . This leads to the amelioration of inflammation and autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) . The compound also inhibits the colonic mRNA expression of IL-6 and IL-1β in vivo .

安全和危害

While specific safety and hazard information for 2,4,6-Trimethyl-3-hydroxypyridine is not available in the search results, general safety measures for handling chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, have many applications in the chemical industry and are in great demand as synthons for pharmaceutical products . Therefore, the development of new synthesis methods and the exploration of their potential applications in various fields could be promising future directions .

生化分析

Cellular Effects

A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, BJ-1108, has been shown to inhibit Th1 and Th17 differentiation in vitro, suggesting potential cellular effects of 2,4,6-Trimethylpyridin-3-ol .

Molecular Mechanism

Bj-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to inhibit the generation of reactive oxygen species (ROS) in vitro . This suggests that 2,4,6-Trimethylpyridin-3-ol may have similar effects.

Dosage Effects in Animal Models

Bj-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to ameliorate intestinal inflammation in an experimental colitis mouse model .

Metabolic Pathways

Tryptophan metabolism, a significant route in amino acid metabolism, is modulated by indoleamine 2,3-dioxygenase, which could potentially interact with pyridine derivatives .

属性

IUPAC Name |

2,4,6-trimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFAODRANMDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276412 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123-65-5 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2,4,6-trimethylpyridin-3-ol derivatives in medicinal chemistry?

A1: Research indicates that derivatives of 2,4,6-trimethylpyridin-3-ol exhibit promising anticancer activity. For example, a study highlighted the anticancer potential of a cyclohexyl derivative of 6-azacyclonol-2,4,6-trimethylpyridin-3-ol, particularly its activity in androgen-refractory prostate cancer mediated through the M3 muscarinic acetylcholine receptor. [] This suggests potential avenues for developing novel anticancer therapies.

Q2: How can microorganisms be utilized in the modification of methylpyrazines and pyridines?

A2: Researchers have successfully used specific microorganisms to bioconvert methylpyrazines and pyridines. For instance, Rhodococcus jostii TMP1, a bacterium capable of utilizing pyridine and 2,3,5,6-tetramethylpyrazine, has been shown to transform a variety of methylated pyrazines and pyridines. [] Interestingly, this microorganism can facilitate the synthesis of valuable compounds like 2,4,6-trimethylpyridin-3-ol under mild conditions. This highlights the potential of bioconversion processes for producing valuable chemicals from readily available starting materials.

Q3: How are salts of 2,4,6-trimethyl-3-hydroxypyridine synthesized?

A3: Salts of 2,4,6-trimethyl-3-hydroxypyridine can be synthesized through a specific reaction process. [] Equimolar quantities of 2,4,6-trimethyl-3-hydroxypyridine and dicarboxylic acids are reacted in a lower alcohol solution at a temperature ranging from 60 to 100°C. Following this reaction, the resulting product is then treated with an organic solvent and maintained at a temperature of 10 to 15°C for 2 to 5 hours. This method provides a controlled and efficient pathway for producing these specific salts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)